(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid
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Overview
Description
The compound (3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the bicyclic core structure through a cyclization reaction. Subsequent steps include the introduction of functional groups such as carbonyl, amino, and sulfonic acid groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in the case of anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic molecules with functional groups such as carbonyl, amino, and sulfonic acid groups. Examples include:
Penicillin derivatives: Share a similar bicyclic core structure.
Cephalosporins: Another class of antibiotics with a related structure.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C32H38N4O12S3 |
---|---|
Molecular Weight |
766.9 g/mol |
IUPAC Name |
(3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(28-13(30)10-14(28)39-24)22(33)37-11-38-23(34)18-25(3,4)40(35,36)21-16(20(32)29(18)21)27-19(31)15(26)12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10) |
InChI Key |
ZLGDCDFFYQXCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)CC2=O)C(=O)OCOC(=O)C3C(S(=O)(=O)C4N3C(=O)C4NC(=O)C(C5=CC=CC=C5)N)(C)C)C |
Origin of Product |
United States |
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